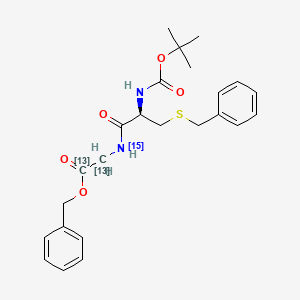

N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N

概要

説明

N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is a stable isotope-labeled compound with the molecular formula C22[13C2]H30[^15N]O5S and a molecular weight of 461.55 . This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic research, environmental studies, and clinical diagnostics.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N involves multiple steps, starting with the protection of the amino and thiol groups of L-cysteine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the benzyl (Bzl) group protects the thiol group. The glycine moiety is then introduced, followed by the incorporation of the isotopic labels [13C2] and [^15N]. The final step involves the esterification of the carboxyl group with benzyl alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high purity and yield of the final product. The use of stable isotope-labeled reagents is crucial in this process to achieve the desired isotopic labeling.

化学反応の分析

Types of Reactions

N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiols.

Substitution: The Boc and Bzl protecting groups can be removed under acidic or hydrogenolytic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Trifluoroacetic acid (TFA) for Boc removal and hydrogen gas with a palladium catalyst for Bzl removal.

Major Products Formed

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Deprotected peptides ready for further functionalization.

科学的研究の応用

N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is widely used in scientific research due to its stable isotope labeling. Some key applications include:

作用機序

The mechanism of action of N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is primarily related to its role as a labeled compound in research. The isotopic labels [13C2] and [^15N] allow for precise tracking of the compound in various biological and chemical systems. This enables researchers to study molecular interactions, metabolic pathways, and reaction kinetics in detail.

類似化合物との比較

Similar Compounds

N-Boc-S-Bzl-L-Cys-Gly-OBzl: The unlabeled version of the compound.

N-Boc-L-Cys-Gly-OBzl: Lacks the benzyl protection on the thiol group.

N-Boc-S-Bzl-L-Cys-Gly: Lacks the benzyl ester on the carboxyl group.

Uniqueness

N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is unique due to its stable isotope labeling, which provides enhanced capabilities for detailed studies in various scientific fields. The presence of [13C2] and [^15N] isotopes allows for precise tracking and analysis, making it a valuable tool in research.

生物活性

N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is a synthetic peptide derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is a labeled cysteine-glycine dipeptide that serves as a valuable tool in various biological assays and therapeutic applications. This article explores its biological activity, supported by data tables, relevant case studies, and detailed research findings.

- Molecular Formula : C₉H₅ClFNO₂S

- Molecular Weight : 245.658 g/mol

- CAS Number : 83283-22-1

Biological Significance

The biological activity of this compound can be attributed to its structural components, particularly the cysteine residue, which plays a crucial role in various biochemical processes. Cysteine is known for its involvement in redox reactions and as a precursor for glutathione synthesis, an important antioxidant in cellular defense mechanisms.

Antioxidant Properties

Research indicates that cysteine derivatives can enhance antioxidant capacity. In a study examining the role of cysteine derivatives in glutathione homeostasis, it was found that compounds like Cys-Gly can modulate glutathione levels, thereby influencing oxidative stress responses in cells . This property is particularly relevant for conditions associated with oxidative damage.

1. Antiviral Activity

Cysteine derivatives have been investigated for their antiviral properties. A study highlighted that certain cysteine-based compounds exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV), outperforming standard treatments like ribavirin . The mechanism involved inhibition of virus assembly, indicating potential therapeutic applications in viral infections.

2. Antifungal Activity

Cysteine derivatives also demonstrate broad-spectrum antifungal activities. For instance, compounds structurally related to this compound have shown effectiveness against various phytopathogenic fungi . This suggests potential applications in agricultural settings for disease management.

Case Study 1: Cysteine Derivatives in Antioxidant Defense

A study conducted on bovine eye lenses demonstrated that Cys-Gly could impair the accumulation of glutathione when added exogenously . This finding underscores the potential of this compound as a modulator of intracellular redox states.

Case Study 2: Antiviral Efficacy

In a comparative analysis of antiviral compounds, this compound was tested alongside other cysteine derivatives against TMV. Results showed that it could significantly inhibit viral replication through mechanisms involving protein interactions and assembly inhibition .

Data Table: Biological Activities of Cysteine Derivatives

| Compound | Antiviral Activity (%) | Antifungal Activity (%) | Antioxidant Capacity (GSH modulation) |

|---|---|---|---|

| N-Boc-S-Bzl-L-Cys-Gly-OBzl | 51 (inactivation) | 71 (against Cercospora) | Modulates GSH levels |

| Ribavirin | 40 | - | - |

| Compound X | 47 (curative) | 58 (against Alternaria) | - |

特性

IUPAC Name |

benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl](15N)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5S/c1-24(2,3)31-23(29)26-20(17-32-16-19-12-8-5-9-13-19)22(28)25-14-21(27)30-15-18-10-6-4-7-11-18/h4-13,20H,14-17H2,1-3H3,(H,25,28)(H,26,29)/t20-/m0/s1/i14+1,21+1,25+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMOSAIXJLMRBW-KDRXWUJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)[15NH][13CH2][13C](=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。